7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one
Description
Properties
IUPAC Name |
7-methoxyspiro[1H-indole-3,4'-oxane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-10-4-2-3-9-11(10)14-12(15)13(9)5-7-17-8-6-13/h2-4H,5-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTWSFXBZHNGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C23CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cycloisomerization of tryptamine-ynamide, catalyzed by silver (I) and triphenylphosphine (PPh3), to form the spiro[indole-3,4’-piperidine] scaffold . Another approach includes the use of 3-bromooxindoles as nucleophiles in an enantioselective Mannich reaction, followed by cyclization mediated by silver nitrate .
Industrial Production Methods
Industrial production of this compound may involve continuous one-pot synthesis methods, which are advantageous due to their efficiency and high yield. For instance, a four-step process involving carbamoylation and imidation reactions can produce spiro[indoline-succinimides] and related compounds with high overall yields and minimal aqueous work-up .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include silver nitrate for cyclization, sodium nitrite and diluted hydrochloric acid for diazotization, and various catalysts for enantioselective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cycloisomerization of tryptamine-ynamide yields spiro[indole-3,4’-piperidine] scaffolds .
Scientific Research Applications
Chemistry
In the field of chemistry, 7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one serves as a valuable building block for synthesizing complex organic molecules. Its unique structural features allow researchers to explore the effects of methoxy and amino substitutions on the indole ring, providing insights into structure-activity relationships (SAR) that are crucial for developing new compounds with desired properties.
Biology
This compound exhibits significant biological activity, particularly in inhibiting the growth of various cell lines. Notably, it has been shown to inhibit tobacco cell growth, which can be partially reversed by the presence of indole and tryptophan. The interaction of this compound with specific metabolic pathways highlights its potential as a tool for studying plant biology and cellular responses.
Medicine
In medicinal chemistry, this compound is investigated for its role as a precursor in the synthesis of various inhibitors targeting critical enzymes involved in disease processes. It has been identified as a reactant for developing inhibitors of tryptophan dioxygenase, interleukin-2 inducible T cell kinase, and HIV-1. This makes it a candidate for drug development aimed at treating cancer and viral infections.
Industry
The derivatives of this compound are utilized in synthesizing biologically active compounds that have applications in treating cancer and microbial infections. The industrial relevance of this compound extends to producing specialty chemicals with unique properties derived from its spirocyclic structure.
Anticancer Properties
Research indicates that spiro[indole-3,4'-oxane] derivatives exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines:
Table 1: Anticancer Activity of Spiro[indole-3,4'-oxane] Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 4.25 | Induction of apoptosis |
| This compound | HCT116 (Colon) | 5.10 | Inhibition of HDAC |
| This compound | A431 (Skin) | 6.00 | Modulation of cell cycle |
The compound's ability to induce apoptosis through various pathways underscores its potential as a therapeutic agent against cancer .
Enzyme Inhibition
The compound has been extensively studied for its enzyme inhibition capabilities:
Table 2: Enzyme Inhibition Potency
| Compound | MDM2 Inhibition (%) | HDAC Inhibition (%) |
|---|---|---|
| This compound | 65 | 64 |
| Comparison Compound A | 70 | 60 |
| Comparison Compound B | 68 | 55 |
The dual inhibition mechanism suggests that this compound may serve as a lead for developing novel anticancer agents targeting multiple pathways .
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of various spiro[indole] compounds against human cancer cell lines, including MCF-7 and HCT116. The results indicated that this compound exhibited significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin.
Case Study 2: Mechanistic Insights
Further investigations revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting an oxidative stress mechanism contributing to its cytotoxic effects. Flow cytometry analyses confirmed enhanced apoptosis rates in treated cells .
Structure-Activity Relationship (SAR)
The biological activity of spiro[indole] compounds is influenced by substituents on the indole ring. Modifications at specific positions can enhance or diminish their anticancer properties:
Key Structural Features:
- Methoxy Group: Enhances solubility and bioavailability.
- Halogen Substituents: Can increase potency against certain cancer types.
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of tobacco cells by interfering with the metabolic pathways involving indole and tryptophan . Additionally, its derivatives act as inhibitors for various enzymes and proteins, contributing to their therapeutic effects .
Comparison with Similar Compounds
(i) 7-Chloro-1H-spiro[indole-3,4'-oxane]-2-one
- Structural Difference : The methoxy group at C7 is replaced by chlorine.
- Applications: Primarily used as a synthetic intermediate. Limited data on biological activity .
(ii) 4-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one
(iii) 6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one
- Structural Difference : Oxane ring replaced by piperidine; chlorine at C4.
- Safety : Classified as hazardous under GHS, requiring strict handling protocols .
Spiro[indole-cyclopropane/cyclopentane] Derivatives
(i) 6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one
(ii) 2-(4-Methoxyphenyl)-1',3-dimethyl-5-phenylspiro[cyclopentane-1,3'-indoline]-2,4-dien-2'-one (3ad)
- Structural Difference : Cyclopentane ring fused to indoline; additional phenyl and methoxyphenyl substituents.
- Properties : Yellow solid; mp = 151–152°C.
- Synthesis : Achieved via alkyne-annulation reactions (87% yield) .
Spiro[indole-piperidine] Derivatives
(i) 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride
- Structural Difference : Piperidine ring replaces oxane; hydrochloride salt form.
- Applications: Potential pharmacological relevance due to improved solubility from the hydrochloride moiety .
Comparative Analysis Table
Key Research Findings
Synthetic Accessibility : The target compound and its analogs are synthesized via spiroannulation strategies, often involving alkyne-annulation or oxidative C−H activation. Yields range from 79% to 87% for cyclopentane-fused derivatives .
Physicochemical Properties : Methoxy and halogen substituents influence solubility and stability. For example, the hydrochloride derivative of the piperidine analog shows enhanced solubility .
Commercial Availability : Most spiro[indole-oxane] derivatives are discontinued, highlighting challenges in sourcing these compounds for ongoing research .
Biological Activity
7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including anticancer properties, enzyme inhibition, and other therapeutic potentials, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a spirocyclic framework that contributes to its biological activity. The methoxy group at the 7-position enhances its solubility and reactivity, making it a suitable candidate for various biological evaluations.
Anticancer Activity
Research indicates that spiro[indole-3,4'-oxane] derivatives exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity of Spiro[indole-3,4'-oxane] Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 4.25 | Induction of apoptosis |
| This compound | HCT116 (Colon) | 5.10 | Inhibition of HDAC |
| This compound | A431 (Skin) | 6.00 | Modulation of cell cycle |
Studies have demonstrated that the compound induces apoptosis in cancer cells through various pathways, including the modulation of histone deacetylases (HDAC) and activation of pro-apoptotic factors .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression. Notably, it shows dual inhibition of MDM2 and HDAC, which are critical targets in cancer therapy.
Table 2: Enzyme Inhibition Potency
| Compound | MDM2 Inhibition (%) | HDAC Inhibition (%) |
|---|---|---|
| This compound | 65 | 64 |
| Comparison Compound A | 70 | 60 |
| Comparison Compound B | 68 | 55 |
The dual inhibition mechanism suggests that this compound may serve as a lead compound for developing novel anticancer agents targeting multiple pathways .
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of various spiro[indole] compounds against human cancer cell lines, including MCF-7 and HCT116. The results indicated that this compound exhibited significant antiproliferative effects with an IC50 value comparable to established chemotherapeutics like doxorubicin.
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a possible oxidative stress mechanism contributing to its cytotoxic effects. This was corroborated by flow cytometry analyses showing enhanced apoptosis rates in treated cells .
Structure-Activity Relationship (SAR)
The biological activity of spiro[indole] compounds is influenced by substituents on the indole ring. Modifications at specific positions can enhance or diminish their anticancer properties. For instance:
- Methoxy Group : Enhances solubility and bioavailability.
- Halogen Substituents : Can increase potency against certain cancer types.
Q & A
Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of 7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one?
- Methodological Answer :
The compound's structure can be confirmed via 1H/13C NMR to identify proton and carbon environments, IR spectroscopy for functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹), and single-crystal X-ray diffraction (XRD) for absolute stereochemistry. For example, analogous spiro-indole derivatives were resolved using XRD to confirm bond angles and spiro junction geometry . Density Functional Theory (DFT) optimizations can validate experimental bond parameters and molecular electrostatic potential (MEP) maps to predict reactive sites (e.g., methoxy oxygen or carbonyl group) .
Q. How can researchers resolve discrepancies between computational (DFT) and experimental spectroscopic data for this compound?
- Methodological Answer :
Discrepancies often arise from solvent effects, crystal packing forces (in XRD), or approximations in DFT functionals. To reconcile:
Q. What synthetic routes are reported for spiro[indole-oxane] derivatives, and how can yields be optimized?
- Methodological Answer :
Key routes include:- Intramolecular cyclization of ortho-haloanilines via Pd-catalyzed Larock annulation (yields 60-85%) .
- Condensation reactions between indole-2-one precursors and oxane-forming reagents (e.g., epoxides). Optimize by controlling temperature (80-120°C) and using Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates .
- Downstream modifications (e.g., bromination at position 5) require careful stoichiometry to avoid over-substitution .
Advanced Research Questions
Q. What is the reactivity of the methoxy group in this compound under acidic or nucleophilic conditions?
- Methodological Answer :
The methoxy group undergoes demethylation with strong acids (e.g., HBr/AcOH) to form phenolic derivatives. For nucleophilic substitution (e.g., replacing -OMe with -SH), use Lawesson’s reagent in anhydrous THF. Monitor via TLC and characterize products via LC-MS to confirm regioselectivity .
Q. How can researchers elucidate the mechanism of spiro-ring formation in this compound?
- Methodological Answer :
Use kinetic isotope effects (KIE) and DFT transition-state modeling to identify rate-determining steps. For example, deuterated indole precursors can reveal whether C-O bond formation (oxane ring closure) or C-C bond rotation (spiro junction) is kinetically dominant .
Q. What biological activities are reported for structurally related spiro[indole-oxane] derivatives?
- Methodological Answer :
Analogous compounds show:
Q. What formulation strategies improve solubility for in vivo studies of this compound?
Q. How do molecular dynamics simulations inform the conformational stability of the spiro-oxane ring?
- Methodological Answer :
Simulations (e.g., AMBER force field ) show the oxane ring adopts a chair conformation with ΔG = 2.3 kcal/mol for ring flipping. The methoxy group stabilizes the spiro junction via steric hindrance. Validate with variable-temperature NMR to observe coalescence of diastereotopic protons .
Q. What are the stability limits of this compound under long-term storage?
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
Contradictions often stem from assay conditions (e.g., serum protein binding) or impurity profiles (e.g., residual Pd in synthetic batches). Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
